molecular formula C11H9NO4 B1608182 Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate CAS No. 904817-54-5

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B1608182
CAS No.: 904817-54-5
M. Wt: 219.19 g/mol
InChI Key: HAKTXBBLPRCPDI-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted oxazole compounds, with the central five-membered heterocyclic ring maintaining planarity due to aromaticity. The compound's structure can be characterized using advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the spatial arrangement of functional groups and molecular connectivity. The oxazole ring system demonstrates typical bond lengths and angles consistent with aromatic heterocycles, where the nitrogen and oxygen atoms contribute to the delocalized electron system.

Crystallographic studies of related oxazole carboxylate compounds provide valuable insights into the structural organization of this molecular family. For instance, analysis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that such compounds crystallize in specific space groups with well-defined unit cell parameters. The crystal structure demonstrates that the non-hydrogen atoms lie almost in the same plane, with root mean square deviations typically ranging from 0.029 to 0.060 angstroms, indicating high molecular planarity. This planar conformation is crucial for understanding the electronic properties and intermolecular interactions of this compound.

The presence of the 3-hydroxyphenyl substituent introduces additional structural complexity compared to simpler oxazole derivatives. The phenyl ring adopts a specific orientation relative to the oxazole core, with the hydroxyl group positioned to potentially participate in hydrogen bonding interactions. Comparative analysis with methyl 1,3-benzoxazole-2-carboxylate, which crystallizes in the monoclinic space group with specific unit cell dimensions, suggests that the molecular packing and crystal habit are significantly influenced by the nature and position of substituents.

Electronic Structure and Orbital Configuration

The electronic structure of this compound is characterized by the delocalized pi-electron system extending across the oxazole ring and the attached phenyl group. Density functional theory calculations performed on related oxazole derivatives using methods such as B3LYP with appropriate basis sets provide insights into the molecular orbital configuration and electronic properties. The frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's reactivity and spectroscopic properties.

The nitrogen and oxygen atoms within the oxazole ring contribute significantly to the electronic structure through their lone pairs and participation in the aromatic system. The oxygen atom typically exhibits electron-withdrawing characteristics, while the nitrogen atom can act as both an electron donor and acceptor depending on the chemical environment. The carboxylate ester functionality introduces additional electronic effects, with the carbonyl group serving as an electron-withdrawing substituent that influences the overall electron density distribution within the molecule.

The 3-hydroxyphenyl substituent contributes to the electronic structure through conjugation with the oxazole ring system. The hydroxyl group's electron-donating character can affect the electron density distribution, particularly at the meta position of the phenyl ring. Molecular electrostatic potential calculations on similar compounds reveal characteristic patterns of charge distribution, with electronegative regions typically localized around the oxygen atoms and electropositive regions associated with the aromatic hydrogen atoms.

The electronic configuration influences various spectroscopic properties, including ultraviolet-visible absorption characteristics and nuclear magnetic resonance chemical shifts. Related studies on oxazole derivatives demonstrate that electron-rich systems often exhibit absorption maxima above 300 nanometers, while electron-poor analogues show absorption below this threshold. This electronic character directly correlates with the compound's chemical reactivity and potential applications in photochemical processes.

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding patterns in this compound are governed by the presence of multiple hydrogen bond acceptor and donor sites within the molecular structure. The hydroxyl group on the phenyl ring serves as both a hydrogen bond donor and acceptor, while the oxazole nitrogen and carboxylate oxygen atoms function primarily as hydrogen bond acceptors. These interactions significantly influence the compound's crystal packing, solution behavior, and physicochemical properties.

Crystallographic analysis of related oxazole compounds reveals characteristic hydrogen bonding motifs that likely apply to this compound. For example, methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits intramolecular N-H···O hydrogen bonds that stabilize the molecular conformation and ensure near co-planarity of the heterocyclic and ester moieties. The formation of such intramolecular hydrogen bonds is energetically favorable and contributes to the overall stability of the molecular structure.

Intermolecular hydrogen bonding patterns are equally important in determining crystal packing arrangements and bulk material properties. Studies of methyl 1,3-benzoxazole-2-carboxylate demonstrate that molecules can be linked through strong C-H···N hydrogen bonds and weaker C-H···O interactions, forming characteristic supramolecular architectures. These intermolecular interactions contribute to the formation of centrosymmetric dimers and extended three-dimensional networks that influence the material's physical properties.

The specific hydrogen bonding behavior of this compound is expected to be dominated by the hydroxyl group's participation in both intra- and intermolecular interactions. The meta position of the hydroxyl group relative to the oxazole attachment point may allow for favorable geometric arrangements that promote hydrogen bond formation. Additionally, the compound may exhibit C-O···π stacking interactions, where the carboxylate oxygen atoms interact with aromatic ring systems, providing additional stabilization in the solid state.

Comparative Analysis with Related Oxazole Derivatives

Comparative analysis of this compound with structurally related oxazole derivatives reveals important structure-property relationships that illuminate the compound's unique characteristics. The substitution pattern and functional group positioning significantly influence molecular geometry, electronic properties, and intermolecular interactions compared to other members of the oxazole carboxylate family.

Examination of methyl 3-hydroxy-5-isoxazolecarboxylate, which shares the carboxylate functionality but differs in the heterocyclic ring structure and substitution pattern, provides insights into the effects of ring substitution. This related compound exhibits a melting point of 160-163 degrees Celsius and specific solubility characteristics in organic solvents including chloroform, ethanol, and ethyl acetate. The structural differences between isoxazole and oxazole ring systems, primarily the relative positions of nitrogen and oxygen atoms, result in distinct electronic properties and hydrogen bonding capabilities.

Structure-activity relationship studies of trisubstituted isoxazoles demonstrate how systematic modifications to the core structure influence biological activity and selectivity profiles. These investigations reveal that electronic properties of aryl substituents significantly affect compound behavior, with electron-rich systems often exhibiting different reactivity patterns compared to electron-poor analogues. The 3-hydroxyphenyl substituent in the target compound represents an electron-rich system that may contribute to enhanced reactivity in certain chemical transformations.

Comparison with benzoxazole derivatives, such as methyl 1,3-benzoxazole-2-carboxylate, highlights the influence of ring fusion on molecular properties. The fused benzene ring in benzoxazoles creates a more rigid molecular framework and alters the electronic distribution compared to simple oxazoles. This structural difference affects crystal packing arrangements, with benzoxazoles often exhibiting distinct herringbone motifs and π-π stacking interactions that differ from those observed in simple oxazole systems.

The presence of various substituents on the oxazole ring system creates opportunities for fine-tuning molecular properties. For instance, amino-substituted derivatives like methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibit different hydrogen bonding patterns due to the amino group's participation as both donor and acceptor. The hydroxyl group in this compound provides similar versatility but with different geometric constraints due to its position on the phenyl ring rather than directly on the heterocycle.

Studies of synthetic methodologies for oxazole derivatives reveal that the electronic nature of substituents affects reaction outcomes and product selectivity. Electron-rich substrates often provide higher yields in photochemical transformations, while electron-poor systems may require modified reaction conditions. This understanding is crucial for optimizing synthetic approaches to this compound and related compounds, as the electronic characteristics of the 3-hydroxyphenyl group will influence both synthetic accessibility and chemical reactivity.

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)10-6-9(12-16-10)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKTXBBLPRCPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378125
Record name Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-54-5
Record name Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Isoxazole Synthesis Relevant to the Target Compound

The core structure of methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate involves an isoxazole ring substituted with a hydroxyphenyl group and a methyl carboxylate moiety. Preparation methods generally involve:

  • Formation of the isoxazole ring via cyclization reactions.
  • Introduction of the hydroxyphenyl substituent.
  • Esterification to form the methyl carboxylate group.

Synthetic Route via Bromination and Photoflow Conditions

A recent scalable synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate, a close structural analogue, was achieved by bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea. This method was successfully performed on a kilogram scale, demonstrating its industrial applicability.

Key Steps:

Safety Considerations: The isoxazole intermediates exhibit high thermal decomposition energy, necessitating careful safety assessments using methods such as differential scanning calorimetry and the OREOS safety protocol to prevent hazardous conditions during scale-up.

Step Reaction Conditions Outcome/Notes
Bromination Photoflow, controlled light exposure Formation of brominated intermediate
Condensation with Hydroxyurea Room temperature, controlled addition Isoxazole ring formation with hydroxy group
Homologation Ester reduction, chlorination, substitution Chain elongation and functionalization
Safety Assessment Differential scanning calorimetry, OREOS Ensures safe scale-up of thermally sensitive intermediates

Source: Bürki et al., Org. Process Res. Dev., 2024

Hydroxylamine-Mediated Cyclization Method

Another well-documented industrially applicable method involves the reaction of appropriate precursors with hydroxylamine to form the isoxazole ring. This method is particularly relevant for synthesizing 3-isoxazolecarboxylic acid derivatives, which can be further esterified to yield methyl esters.

Process Details:

  • Starting Materials: Compounds such as ethyl 4-ethoxy-2-oxo-3-butenoic acid derivatives.
  • Reaction with Hydroxylamine: Typically performed at temperatures ranging from 0 to 40°C, in solvents like ethyl ether, tetrahydrofuran, benzene, toluene, chloroform, or dichloromethane.
  • Molar Ratios: Hydroxylamine is used in 1 to 4 molar equivalents relative to the starting material.
  • Isolation and Purification: The initially formed isoxazoline intermediates are unstable and convert to the desired isoxazole derivatives upon distillation or under basic conditions.
  • Hydrolysis and Acidification: Base hydrolysis followed by acidification and crystallization yields the isoxazole carboxylic acid, which can be methylated to obtain the methyl ester.
Step Conditions Outcome/Notes
Reaction with Hydroxylamine 0–40°C, various solvents Formation of isoxazoline intermediate
Distillation/Purification Heating >60°C or basic medium Conversion to stable isoxazole derivative
Hydrolysis Room temperature, NaOH solution Cleavage of ester or protective groups
Acidification and Crystallization Addition of HCl to pH 2, cooling Isolation of 3-isoxazolecarboxylic acid
Esterification (methylation) Standard esterification methods (not detailed in source) Conversion to methyl ester derivative

Source: Patent EP0957097A1, 1995

Comparative Analysis of Preparation Methods

Feature Bromination/Photoflow Method Hydroxylamine Cyclization Method
Scale Kilogram scale demonstrated Industrially applicable, scalable
Reaction Conditions Photochemical bromination, mild condensation Mild temperatures (0–40°C), various solvents
Safety Considerations High thermal decomposition energy, requires DSC and OREOS assessment Intermediate instability requires careful purification
Intermediate Stability Stable intermediates after bromination and condensation Isoxazoline intermediates unstable, convert on heating
Product Purity and Yield High purity, scalable yields reported Good yields (~76% in example), crystallization used
Applicability to Target Compound Directly applicable to methyl 3-hydroxyisoxazole-5-carboxylate Applicable to isoxazolecarboxylic acids, esterification needed

Research Findings and Practical Notes

  • Thermal Stability: Isoxazole intermediates, especially those bearing hydroxy substituents, can be thermally sensitive, necessitating controlled reaction temperatures and safety protocols.
  • Solvent Choice: Solvent polarity and boiling points influence reaction rates and purification efficiency; ethers and halogenated hydrocarbons are commonly used.
  • Molar Equivalents: Using excess hydroxylamine ensures complete conversion but requires careful workup to remove residual reagent.
  • Purification: Crystallization from ethyl acetate or similar solvents is effective for isolating pure methyl esters.
  • Scale-Up: Photoflow methods offer advantages in scalability and safety by continuous processing and controlled irradiation.

Summary Table of Preparation Parameters

Parameter Bromination/Photoflow Method Hydroxylamine Cyclization Method
Starting Material Dimethyl fumarate Ethyl 4-ethoxy-2-oxo-3-butenoic acid derivatives
Key Reagents Bromine, hydroxyurea Hydroxylamine hydrochloride
Temperature Range Photochemical conditions, ambient to mild heat 0–40°C
Solvents Not explicitly specified, photoflow compatible Ethyl ether, THF, benzene, toluene, chloroform
Reaction Time Not specified, optimized for flow chemistry ~4 hours
Isolation Techniques Filtration, crystallization Extraction, distillation, crystallization
Yield Kilogram scale, high yield ~76% yield for intermediate
Safety Protocols Differential scanning calorimetry, OREOS Controlled temperature, careful purification

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-oxophenyl)-1,2-oxazole-5-carboxylate.

    Reduction: Formation of 3-(3-aminophenyl)-1,2-oxazole-5-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Bioactivity

The compound serves as a building block for synthesizing bioactive natural products. Various synthesis methods have been developed, focusing on functionalizing the aromatic ring. Notably, it has shown potential anti-tumor and anti-inflammatory activities.

Table 1: Synthesis Methods for Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

MethodDescriptionYield
Refluxing Fructose in DMSOInitial reaction to form oxazole ringHigh
Wittig ReactionReaction with methyl triphenylphosphoranylideneacetateModerate

The compound's structural attributes suggest significant interactions with biological targets, enhancing its therapeutic potential. Studies indicate that the hydroxy group can form hydrogen bonds with proteins or nucleic acids, while the oxazole ring may engage in π-π stacking interactions .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of oxazole derivatives against various pathogens. This compound was included in a series of compounds tested against Staphylococcus aureus and Escherichia coli. Results indicated promising inhibitory effects compared to standard antibiotics .

Material Science

In material science, this compound is explored for its potential in producing plastics, adhesives, and coatings. Its incorporation into these materials has been shown to improve thermal stability and flame resistance.

Table 2: Properties of Materials Incorporating this compound

PropertyImprovementApplication
Thermal StabilityEnhancedPlastics
Flame ResistanceImprovedCoatings

The compound's phenolic structure contributes to its effectiveness in these applications by providing additional thermal and mechanical properties.

Veterinary Medicine

In veterinary medicine, derivatives of this compound are being investigated as intermediates for synthesizing various organic products used in animal health. Studies have shown that related compounds can act as urinary metabolites in pigs, indicating potential applications in animal nutrition and health management.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key Observations :

  • Electron-Donating Groups (e.g., -OH) : Increase solubility and hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation .
  • Halogen Substituents (-F, -Br) :
    • Fluorine : Balances lipophilicity and metabolic resistance due to its electronegativity and small size .
    • Bromine : Enhances lipophilicity and may participate in halogen bonding, useful in optimizing pharmacokinetics .
  • Electron-Withdrawing Groups (e.g., -CN) : Improve binding to electron-rich targets (e.g., enzymes) but may reduce solubility .

Heterocycle and Backbone Modifications

Table 2: Heterocycle and Core Structure Variations
Compound Name Heterocycle Type Key Structural Features Molecular Formula Applications/Properties References
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate 4,5-Dihydrooxazole Saturated oxazole ring C₁₁H₁₀ClNO₃ Increased conformational flexibility; potential for improved bioavailability
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Oxadiazole Nitrogen-rich heterocycle C₁₀H₈N₂O₃ Enhanced thermal stability; applications in agrochemicals
Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate Oxazolidine Saturated five-membered ring with hydroxyl C₁₁H₁₁NO₄ Mimics furanose structures; used in peptide synthesis

Key Observations :

  • Dihydrooxazole (4,5-Dihydro) : Reduced ring strain and increased flexibility may enhance binding to flexible protein pockets .
  • Oxadiazole : Higher nitrogen content improves thermal stability and resistance to hydrolysis, making it suitable for high-temperature applications .
  • Oxazolidine : Saturation introduces chirality and mimics natural sugars, enabling use in carbohydrate-mimetic drug design .

Ester Group Modifications

Table 3: Ester Group Variations
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Ethyl ester C₁₀H₁₄N₂O₃ 210.23 Longer alkyl chain increases lipophilicity
Target Compound Methyl ester C₁₁H₉NO₄ 219.19 Standard ester for balance of solubility and reactivity

Key Observations :

  • Ethyl vs.

Biological Activity

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate is an organic compound belonging to the oxazole derivative class, characterized by its unique structure that includes a hydroxyphenyl group and a carboxylate ester. This compound has garnered attention for its potential biological activities, including anticonvulsant , anti-inflammatory , and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : 233.22 g/mol

The compound features a five-membered oxazole ring with a hydroxyl group at the 3-position of the phenyl ring. This specific arrangement is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxy group can form hydrogen bonds, while the oxazole ring participates in π-π interactions. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Anticonvulsant Activity

Research indicates that oxazole derivatives exhibit notable anticonvulsant effects. This compound has been evaluated in animal models for its ability to reduce seizure frequency and intensity. In a study involving mice, the compound demonstrated significant anticonvulsant properties compared to standard treatments.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo studies. It has shown promise in reducing inflammation markers such as cytokines and prostaglandins. For instance, in a rat model of arthritis, administration of the compound resulted in decreased swelling and pain .

Anticancer Activity

This compound has been investigated for its anticancer properties against several cancer cell lines. It exhibited cytotoxic effects with IC50_{50} values indicating significant growth inhibition in human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance its cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
AnticonvulsantMiceReduced seizure frequency
Anti-inflammatoryRat Arthritis ModelDecreased inflammation markers
AnticancerHCT116IC50_{50} = 15 µM
A549IC50_{50} = 20 µM

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a controlled study, this compound was administered to mice subjected to chemically induced seizures. The results indicated a statistically significant reduction in seizure duration compared to the control group.

Case Study 2: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results showed a marked decrease in swelling and pain levels post-treatment, alongside reduced levels of inflammatory cytokines.

Case Study 3: Anticancer Efficacy
In vitro tests on various cancer cell lines revealed that this compound effectively inhibited cell proliferation, with enhanced effects observed when combined with other chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors and oxazole intermediates. Key steps include cyclization under controlled pH (e.g., acidic or basic conditions) and temperature (often 60–100°C) to ensure regioselectivity and high yield . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm product identity and purity .

Q. How can the structural integrity of this compound be validated?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze crystallographic data . For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) resolve coupling patterns and confirm the oxazole ring substitution and ester group positioning .

Q. What are the key physicochemical properties influencing the compound’s stability?

The compound’s stability is affected by:

  • Hydrolysis susceptibility : The ester group may hydrolyze under alkaline conditions, requiring storage in anhydrous environments.
  • Thermal sensitivity : Decomposition occurs above 200°C, necessitating controlled heating during reactions .
  • Photostability : The hydroxyphenyl moiety may undergo photooxidation, suggesting storage in amber vials under inert gas .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Conflicting structural models (e.g., axial vs. equatorial positioning of substituents) are resolved via R-factor analysis and electron density maps using SHELXL. For example, hydrogen bonding between the hydroxyphenyl group and oxazole nitrogen can stabilize specific conformations, validated through Hirshfeld surface analysis .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances antimicrobial activity by increasing membrane permeability .
  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid improves water solubility and target binding in enzyme inhibition assays .
  • Co-crystallization studies : Resolve binding modes with biological targets (e.g., kinases) using protein-ligand X-ray diffraction .

Q. How does this compound interact with biological macromolecules?

Molecular docking simulations suggest the hydroxyphenyl group forms π-π interactions with aromatic amino acid residues (e.g., Tyr in enzyme active sites), while the oxazole ring participates in hydrogen bonding. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd values in µM range) .

Q. What analytical methods address contradictions in reported reaction yields?

Discrepancies in yield (e.g., 40% vs. 70%) arise from varying solvent polarity or catalyst loading. Design of Experiments (DoE) methodologies, such as response surface modeling, identify optimal conditions. Gas chromatography-mass spectrometry (GC-MS) monitors side-product formation (e.g., dimerization) .

Q. How does the compound compare to structurally analogous oxazole derivatives in pharmacological studies?

Compound Key Structural Feature Bioactivity
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylateOxadiazole ringAntifungal (IC₅₀: 12 µM)
Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylatePiperidine substitutionAnticancer (IC₅₀: 8 µM)
This compound Hydroxyphenyl groupAntioxidant (EC₅₀: 25 µM)

Methodological Guidelines

  • Synthesis : Use microwave-assisted synthesis to reduce reaction times by 50% compared to conventional methods .
  • Crystallization : Employ slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .
  • Biological Assays : Pre-screen via computational ADMET models to prioritize in vitro testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Reactant of Route 2
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Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.